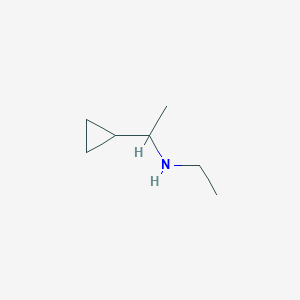
(1-Cyclopropylethyl)ethylamine
Übersicht
Beschreibung
(1-Cyclopropylethyl)ethylamine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Ethylene Inhibition in Fruits and Vegetables
1-Cyclopropylethyl)ethylamine, through its derivatives like 1-methylcyclopropene (1-MCP), has significant applications in inhibiting ethylene perception in fruits and vegetables. This inhibition has been instrumental in research on the role of ethylene in ripening and senescence, with broad implications for maintaining product quality. The effects of 1-MCP have been extensively studied in various fruits, including apples, avocados, bananas, and tomatoes, demonstrating its potential as a commercial technology to improve the shelf-life and quality of produce (Watkins, 2006).
2. Insight into Ethylene Biosynthesis and Signal Transduction
The use of 1-Cyclopropylethyl)ethylamine derivatives like 1-MCP has provided valuable insights into the ethylene biosynthetic pathway and its signal transduction in plants. Updated methodologies for analyzing metabolites and enzyme activities in ethylene biosynthesis have been developed, optimizing efficiency and accuracy. These methodologies have been successfully applied to fruits like apples and tomatoes, enabling a deeper understanding of ethylene's role in plant physiology (Bulens et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
(1-Cyclopropylethyl)ethylamine is a secondary amine . Amines, including secondary amines, are known to act as nucleophiles, attracted to positive or slightly positive parts of other molecules or ions . .
Mode of Action
The mode of action of amines typically involves their reactions with halogenoalkanes, acyl chlorides, and acid anhydrides
Biochemical Pathways
Amines are known to be involved in a variety of biochemical reactions, including the synthesis of proteins, alkaloids, and neurotransmitters .
Pharmacokinetics
Amines are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Amines can influence a variety of physiological processes, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the activity of amines . .
Biochemische Analyse
Biochemical Properties
(1-Cyclopropylethyl)ethylamine plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of amido pyrrolopyrazine JAK kinase inhibitors, which are potential anti-inflammatory drugs . It interacts with various enzymes and proteins, including JAK kinases, by inhibiting their activity. This inhibition is crucial in modulating inflammatory responses and other cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting JAK kinases, this compound can modulate the signaling pathways involved in inflammation and immune responses . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly JAK kinases. By binding to the active site of these enzymes, this compound inhibits their activity, preventing the phosphorylation of downstream signaling molecules . This inhibition leads to a decrease in the activation of inflammatory pathways and a reduction in the expression of pro-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of JAK kinases and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK kinases without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can impact its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can affect its activity and function, contributing to its overall biochemical and cellular effects.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-8-6(2)7-4-5-7/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSCACFJXLWXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


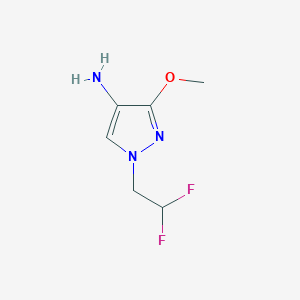
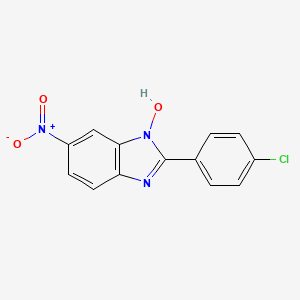

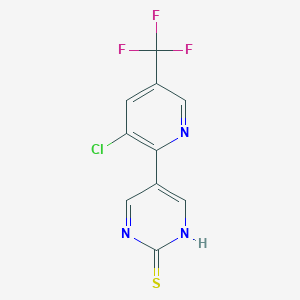

![4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B3033238.png)
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3033241.png)
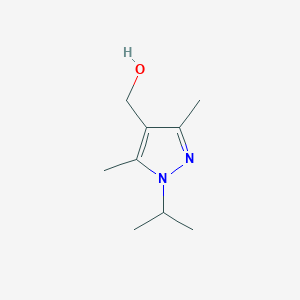


![Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3033249.png)
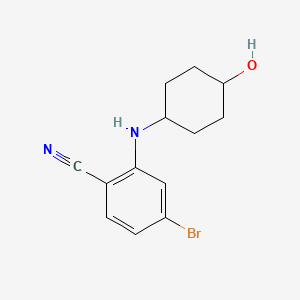
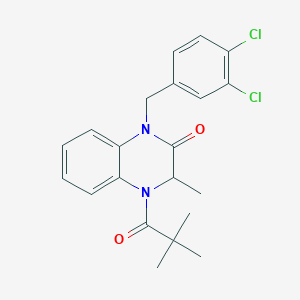
![2-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3033253.png)
